molecular formula C17H18ClNO5S B7699764 ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate

ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate

Cat. No. B7699764
M. Wt: 383.8 g/mol
InChI Key: YBCYMUDFDCIIIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate, also known as ECP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ECP belongs to the class of sulfonamide-containing compounds, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer and is involved in tumor growth and survival. This compound has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase IX and STAT3, as well as the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate in lab experiments is that it has been shown to have potent anticancer activity in vitro, making it a promising candidate for further development as an anticancer agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in clinical settings.

Future Directions

There are several potential future directions for research on ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate. One area of focus could be on optimizing the synthesis of this compound to improve its yield and purity. Another area of focus could be on elucidating the mechanism of action of this compound, which could lead to the development of more effective anticancer therapies. Additionally, further research could be done to investigate the potential anti-metastatic effects of this compound and to explore its potential use in combination with other anticancer agents.

Synthesis Methods

The synthesis of ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate involves the reaction of 2-hydroxyphenylacetic acid with 4-(3-chloro-4-methoxyphenylsulfonyl)aniline in the presence of ethyl chloroformate and triethylamine. The resulting product is purified using column chromatography, yielding this compound in high purity and yield.

Scientific Research Applications

Ethyl 2-{4-[(3-chloro-4-methoxyphenyl)sulfamoyl]phenoxy}acetate has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In vitro studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-3. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

properties

IUPAC Name

ethyl 2-[4-[(4-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-3-23-17(20)11-24-14-5-7-15(8-6-14)25(21,22)19-16-9-4-13(18)10-12(16)2/h4-10,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCYMUDFDCIIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.